molecular formula C10H7BrN2O4 B8570978 2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid CAS No. 954215-12-4

2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid

Cat. No. B8570978
M. Wt: 299.08 g/mol
InChI Key: ZLOZWSOAGQHATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07501419B2

Procedure details

To a solution of methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate (0.083 g, 0.265 mmol) in MeOH—H2O (3:1, 3 mL) was added 1M aqueous K2CO3 (1.1 mL, 1.1 mmol). The mixture was stirred at room temperature for 14 h and then it was diluted with H2O (2 mL). The volatiles were removed under reduced pressure and the remaining solution was acidified to pH 1-2 using 6N HCl. The resulting suspension was cooled at 0° C., the precipitate was filtered and the filtercake was washed with H2O and then ether. After drying in vacuo, this gave the title compound (0.047 g, 59%) as a light yellow solid:
Quantity
0.083 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[CH:4][C:5]([O:17][CH3:18])=[C:6]2[C:10]=1[NH:9][CH:8]=[C:7]2[C:11](=[O:16])[C:12]([O:14]C)=[O:13].C([O-])([O-])=O.[K+].[K+]>CO.O.O>[Br:1][C:2]1[N:3]=[CH:4][C:5]([O:17][CH3:18])=[C:6]2[C:10]=1[NH:9][CH:8]=[C:7]2[C:11](=[O:16])[C:12]([OH:14])=[O:13] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
0.083 g
Type
reactant
Smiles
BrC=1N=CC(=C2C(=CNC12)C(C(=O)OC)=O)OC
Name
Quantity
1.1 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
CO.O
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled at 0° C.
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
the filtercake was washed with H2O
CUSTOM
Type
CUSTOM
Details
After drying in vacuo

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
BrC=1N=CC(=C2C(=CNC12)C(C(=O)O)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.047 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.